Product packaging for Cyclohepta[c]thiophen-6-one(Cat. No.:CAS No. 10095-83-7)

Cyclohepta[c]thiophen-6-one

Cat. No.: B159149
CAS No.: 10095-83-7
M. Wt: 162.21 g/mol
InChI Key: DEPCIMYHRSNGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohepta[c]thiophen-6-one is a sophisticated synthetic organic compound characterized by a fused seven-membered ring system incorporating a ketone and a thiophene unit. With the molecular formula C11H10OS and a molecular weight of 190.26 g/mol , this structure serves as a valuable scaffold in medicinal chemistry and drug discovery research. The compound is part of the thiophene family, a class of heterocycles recognized as privileged pharmacophores due to their diverse biological attributes and significant presence in FDA-approved pharmaceuticals . Researchers utilize this core structure to develop novel bioactive molecules. Studies on closely related cyclohepta[b]thiophene derivatives have demonstrated their potential as multipotent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them compounds of interest for investigative neuropharmacology, particularly in the context of Alzheimer's disease research . Furthermore, such derivatives have shown promise in antimicrobial research, where novel analogs have been synthesized and evaluated as potential antimicrobial agents targeting enzymes like DNA gyrase . The broader class of cyclopenta[c]thiophene-related compounds has also been extensively synthesized and evaluated for antitumor and cytotoxic activities, underscoring the therapeutic potential of this chemical space . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6OS B159149 Cyclohepta[c]thiophen-6-one CAS No. 10095-83-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10095-83-7

Molecular Formula

C9H6OS

Molecular Weight

162.21 g/mol

IUPAC Name

cyclohepta[c]thiophen-6-one

InChI

InChI=1S/C9H6OS/c10-9-3-1-7-5-11-6-8(7)2-4-9/h1-6H

InChI Key

DEPCIMYHRSNGJN-UHFFFAOYSA-N

SMILES

C1=CC2=CSC=C2C=CC1=O

Canonical SMILES

C1=CC2=CSC=C2C=CC1=O

Other CAS No.

10095-83-7

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclohepta C Thiophen 6 One and Its Derivatives

Strategies for the Construction of the Cyclohepta[c]thiophen-6-one Core

Multi-Step Cyclization and Functional Group Transformations

Multi-step strategies often provide a high degree of control over the final structure. These methods typically involve the sequential construction of the thiophene (B33073) and cycloheptanone (B156872) rings, followed by their fusion. A common approach begins with the synthesis of a substituted thiophene, which is then elaborated to include the seven-membered ring. For instance, a Wittig-Horner reaction can be employed to create a key intermediate, which is subsequently cyclized. researchgate.net An alternative route involves the Friedel-Crafts acylation of a thiophene derivative to introduce a side chain that can be cyclized to form the cycloheptanone ring. These multi-step syntheses, while often lengthy, allow for the precise placement of substituents on both the thiophene and cycloheptane (B1346806) rings.

One documented synthesis of a related tricyclic ketone, 9,10-dihydro-4H-benzo chemicalbook.comwiley.comcyclohepta[1,2-b]thiophen-4-one, highlights a multi-step approach. researchgate.net The process starts with the preparation of 2-[2-(2-thienyl)vinyl]benzoic acid, a key intermediate formed from thiophene-2-carboxaldehyde and methyl-o-toluate. researchgate.net This intermediate undergoes palladium-carbon catalyzed hydrogenation to yield thienyl ethyl benzoic acid, which is then cyclized using polyphosphoric acid to afford the final tricyclic ketone. researchgate.net

Starting MaterialsKey IntermediatesReaction TypeFinal ProductReference
Thiophene-2-carboxaldehyde, Methyl-o-toluate2-[2-(2-thienyl)vinyl]benzoic acid, Thienyl ethyl benzoic acidWittig-Horner, Hydrogenation, Cyclization9,10-Dihydro-4H-benzo chemicalbook.comwiley.comcyclohepta[1,2-b]thiophen-4-one researchgate.net

Condensation Reactions in Fused Ring Formation

Condensation reactions are a powerful tool for the construction of fused heterocyclic systems like this compound. These reactions often involve the intramolecular cyclization of a suitably functionalized open-chain precursor. For example, a base-catalyzed condensation can be used to form the seven-membered ring onto a pre-existing thiophene core. google.com This approach is particularly useful for synthesizing derivatives with various substituents on the cycloheptane ring.

A notable example is the base-catalyzed condensation of 2,5-dimethylthiophene-3,4-dialdehyde with diethyl ketone, which leads to the formation of a tetramethyl-substituted this compound derivative. e-bookshelf.de This reaction demonstrates the utility of aldol-type condensations in building the fused ring system. Similarly, the synthesis of tetrathienophenazine derivatives has been achieved through a simple condensation reaction between diketones and diamines, showcasing the versatility of this strategy for creating complex fused thiophene structures. rsc.org

Reactant 1Reactant 2Reaction TypeProductReference
2,5-Dimethylthiophene-3,4-dialdehydeDiethyl ketoneBase-catalyzed condensationTetramethyl-2-thiazulen-6-one e-bookshelf.de
DiketonesDiaminesCondensationTetrathienophenazine derivatives rsc.org

One-Pot Multicomponent Reactions (e.g., Gewald-type)

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. The Gewald reaction is a prominent example of an MCR used for the synthesis of 2-aminothiophenes, which can be precursors to this compound derivatives. derpharmachemica.comwikipedia.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

The Gewald reaction has been successfully applied to the synthesis of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile, a key intermediate for further derivatization. acs.orgthieme-connect.com This one-pot reaction utilizes cycloheptanone, malononitrile, and sulfur in the presence of a base like diethylamine (B46881) or pyrrolidine. acs.orgclockss.org The use of microwave irradiation has been shown to improve reaction times and yields in some cases. wikipedia.orgclockss.org

Ketone/Aldehydeα-Cyanoester/Active Methylene CompoundSulfur SourceBaseProductReferences
CycloheptanoneMalononitrileElemental SulfurDiethylamine2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile acs.org
CycloheptanoneMalononitrileElemental SulfurPyrrolidine2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile clockss.org
CyclohexanoneMalononitrileElemental SulfurPiperidinium borate2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile thieme-connect.com

Derivatization and Functionalization Approaches for this compound Scaffolds

Once the core this compound structure is assembled, further derivatization and functionalization can be carried out to modify its properties and explore its chemical space.

Electrophilic Substitution and Modification in Fused Thiophenes

The thiophene ring in the this compound system is susceptible to electrophilic substitution reactions. The electron-rich nature of the thiophene ring facilitates reactions such as halogenation, nitration, and Friedel-Crafts acylation. However, the reactivity and regioselectivity of these substitutions can be influenced by the fused cycloheptanone ring and any existing substituents. chemicalbook.com For instance, while thiophene itself typically undergoes electrophilic substitution at the 2-position, fused systems like benzo[b]thiophene react at the 3-position. wiley.com The presence of electron-donating or electron-withdrawing groups on the thiophene ring can further direct the position of electrophilic attack.

Nucleophilic Additions and Substitutions on Carbonyl and Ring Systems

The carbonyl group in the cycloheptanone ring of this compound is a key site for nucleophilic addition reactions. This allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. Reactions with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of tertiary alcohols. The carbonyl group can also undergo reduction to the corresponding secondary alcohol or be converted to other functional groups through reactions like Wittig olefination.

Furthermore, the thiophene ring, especially when activated by electron-withdrawing groups, can undergo nucleophilic substitution reactions. The presence of a cyano group, for example, can facilitate nucleophilic attack on the thiophene ring. evitachem.comsmolecule.com The 2-amino group on related cyclohepta[b]thiophene scaffolds, often introduced via a Gewald reaction, is a versatile handle for further modifications, such as acylation to form amides or reactions with isocyanates to form ureas. acs.orgevitachem.com

Coupling and Annulation Reactions for Extended Architectures

The construction of extended π-conjugated systems based on the this compound core often relies on powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These methods allow for the fusion of additional rings and the introduction of diverse substituents, thereby tuning the electronic and physical properties of the final molecules.

One key strategy involves the use of cross-coupling reactions to append aryl or heteroaryl groups. For instance, arylated thiophenes, which are valuable precursors, can be synthesized via transition metal-catalyzed cross-coupling reactions. rsc.org However, these methods often require the pre-functionalization of starting materials. A more atom-economical approach is the direct C-H/C-H cross-coupling. For example, a copper-catalyzed oxidative coupling of benzamides with thiophenes has been developed, offering a broad substrate scope. rsc.orgrsc.org This method provides an efficient route to arylated thiophenes, which can then be further elaborated into more complex fused systems.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also pivotal. The Fiesselmann thiophene synthesis, for example, has been successfully applied to construct thieno[3,2-b]thiophene (B52689) derivatives, which are structurally related to the core of this compound. beilstein-journals.org This method involves the condensation of chlorothiophene carboxylates with methyl thioglycolate, followed by saponification and decarboxylation to yield thieno[3,2-b]thiophen-3(2H)-ones. beilstein-journals.org These ketones are versatile intermediates for building more complex heteroacenes. beilstein-journals.org

Catalytic Methodologies in this compound Synthesis and Analogues

Catalysis plays a central role in the efficient and selective synthesis of this compound and its analogues. Various catalytic systems, including those based on transition metals and hypervalent iodine reagents, have been instrumental in developing novel synthetic routes.

Transition Metal-Mediated Cyclizations and Coupling Reactions

Transition metals like palladium, rhodium, and copper are widely employed in the synthesis of fused thiophene systems. sioc-journal.cn Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for creating C-C bonds. nih.govsemanticscholar.org For instance, this reaction has been optimized for the synthesis of cyclopropylthiophenes from bromothiophenes, demonstrating the power of palladium catalysis in introducing specific functionalities. nih.govsemanticscholar.org

Rhodium catalysis has also emerged as a powerful tool. Rhodium-catalyzed intramolecular trans-bis-silylation of ethynyl-disilanylthiophene derivatives provides access to thiophene-fused siloles. mdpi.commdpi.comresearchgate.net Furthermore, rhodium complexes can catalyze the cyclization of thiadiazoles with phosphaalkynes to produce 1,3-thiaphospholes. researchgate.net Rhodium has also been used in [6+2] cycloaddition reactions to construct eight-membered rings, a key feature of the this compound skeleton. scispace.com

Copper catalysis is particularly useful for C-S bond formation and oxidative couplings. acs.org Copper-catalyzed Ullmann-type C(aryl)-S bond formation has been used to synthesize polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes. researchgate.net Additionally, copper-catalyzed 1,3-dipolar cycloadditions of terminal acetylenes and azides with halogenated thiophenes provide a route to thiophene-1,2,3-triazole co-oligomers. beilstein-journals.org

Table 1: Overview of Transition Metal-Catalyzed Reactions for Thiophene Derivatives
Catalyst SystemReaction TypeSubstratesProductsReference(s)
Pd(OAc)₂ / SPhosSuzuki-Miyaura CouplingBromothiophenes, Cyclopropylboronic acidCyclopropylthiophenes nih.govsemanticscholar.org
[Rh(cod)Cl]₂Intramolecular trans-bis-silylation3-Ethynyl-2-pentamethyldisilanylthiophene derivativesThiophene-fused siloles mdpi.commdpi.comresearchgate.net
CuI / 1,10-phenUllmann-type C-S coupling / Wittig(2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acidsBenzo[b]thiophenes acs.org
Cu(OAc)₂Oxidative C-H/C-H cross-couplingBenzamides, ThiophenesArylated thiophenes rsc.orgrsc.org

Hypervalent Iodine Reagent-Mediated Oxidative Couplings

Hypervalent iodine reagents have gained prominence as mild and environmentally benign alternatives to heavy metal oxidants. frontiersin.org They are particularly effective in mediating oxidative coupling reactions. jst.go.jpresearchgate.net For example, a combination of a hypervalent iodine(III) reagent like phenyliodine bis(trifluoroacetate) (PIFA) and a Lewis acid such as BF₃·Et₂O can be used for the direct oxidative coupling of alkylthiophenes to form 2,2'-bithiophenes. rsc.orgrsc.org This method avoids the need for pre-functionalization of the thiophene monomers and offers a direct route to bithiophenes, which are important building blocks for larger conjugated systems. rsc.orgrsc.org These reagents induce the formation of cation radical intermediates, which then undergo coupling. jst.go.jpresearchgate.net

Friedel-Crafts Annulations for Related Fused Systems

The Friedel-Crafts reaction is a classic and powerful method for forming carbon-carbon bonds on aromatic rings and has been applied to the synthesis of complex polycyclic molecules. nih.govrsc.org Intramolecular Friedel-Crafts alkylation is a key step in the synthesis of various natural products containing fused ring systems. nih.govrsc.org For instance, treatment of a suitable precursor with a Lewis acid can induce cyclization to form a new ring. nih.gov While direct application to this compound itself is less documented, the principles of Friedel-Crafts annulation are highly relevant for constructing the fused seven-membered ring onto a thiophene core. The reaction typically involves the generation of an electrophilic carbocation that then attacks the electron-rich thiophene ring. google.com For example, an indium-catalyzed Prins/Friedel-Crafts tandem cyclization has been developed to construct polycyclic indole (B1671886) frameworks, showcasing a similar strategy of tandem cyclization. researchgate.net

Optimization of Reaction Parameters and Advanced Purification Techniques

The successful synthesis of complex molecules like this compound derivatives hinges on the careful optimization of reaction conditions and the use of advanced purification methods.

Optimization of reaction parameters such as solvent, temperature, catalyst loading, and reaction time is crucial for maximizing yields and minimizing side products. For example, in the visible-light-mediated α-alkylation of tropones, a related seven-membered ring system, extensive screening of photocatalysts, solvents, and light sources was necessary to identify the optimal conditions. rsc.org Similarly, for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines derived from cyclohepta[b]thiophene, different bases and temperatures were tested to achieve the best yields. unipd.it

Table 2: Optimization of Reaction Conditions for the Synthesis of a Triazolopyrimidine Derivative
EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1DMFEt₃N (1 equiv.)110556 unipd.it
2DMFEt₃N (1 equiv.)110378 unipd.it
3DMFK₂CO₃110572 unipd.it
4DMFCs₂CO₃110550 unipd.it

Following synthesis, purification is a critical step to isolate the desired compound in high purity. Advanced purification techniques are often necessary for complex organic molecules. These can include flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present. For many of the synthesized thiophene derivatives discussed, purification was achieved through crystallization or column chromatography. mdpi.comnih.gov

Elucidation of Reaction Pathways and Mechanistic Studies for Cyclohepta C Thiophen 6 One

Fundamental Reactivity Patterns of the Thiophene (B33073) Moiety within the Fused System

The reactivity of the thiophene ring within the fused structure of Cyclohepta[c]thiophen-6-one is a complex interplay of its inherent aromatic character and the electronic influence of the fused seven-membered ring containing a ketone group.

Aromaticity and Electron Delocalization Effects in the Thiophene Ring

Thiophene is recognized as an aromatic heterocyclic compound. wikipedia.orgnumberanalytics.com Its aromaticity stems from the delocalization of six π-electrons within the five-membered ring, which includes a lone pair of electrons from the sulfur atom. wikipedia.org This electron delocalization confers a degree of stability to the thiophene ring. numberanalytics.com However, theoretical calculations suggest that the aromaticity of thiophene is less pronounced than that of benzene. wikipedia.org The sulfur atom, being a heteroatom, influences the electronic properties and reactivity of the ring. chemrxiv.org

In fused systems, such as those analogous to this compound, the aromaticity of the thiophene ring can be influenced by the nature of the fused ring. mdpi.com The position of fusion (b- or c-bond) can affect the diene character of the thiophene and consequently its local aromaticity. mdpi.com Studies on related systems have shown that fusion can either preserve or attenuate the aromatic character of the thiophene moiety. mdpi.com The delocalized π-electron system is key to thiophene's reactivity, making it susceptible to electrophilic substitution reactions, often with greater reactivity than benzene. numberanalytics.com

The planarity of the thiophene ring is a crucial aspect of its aromaticity. wikipedia.org The bond angles and lengths within the ring are well-defined, with the C-S bond length being approximately 1.70 Å and the C-C bonds adjacent to the sulfur being about 1.34 Å. wikipedia.org Any structural strain or deviation from planarity imposed by the fused cyclohepta ring in this compound could potentially impact the degree of electron delocalization and, therefore, the aromatic stabilization and reactivity of the thiophene core.

Influence of the Ketone Group on Ring Reactivity and Selectivity

In the context of fused heterocyclic systems, the electronic effect of a substituent on one ring can be transmitted to the other. For this compound, the electron-withdrawing nature of the carbonyl group would likely decrease the electron density of the thiophene ring, making it less reactive towards electrophiles compared to unsubstituted thiophene. This deactivating effect is a common observation in aromatic chemistry.

Furthermore, the position of the ketone group relative to the thiophene ring will dictate the regioselectivity of reactions. The mesomeric effect of the amino group in 5-phenylthiophen-2-amine, for instance, enhances the nucleophilic reactivity of the C3 position, directing reactions to that site. mdpi.com Conversely, the electron-withdrawing ketone in this compound would be expected to influence the electron distribution in the thiophene ring, potentially making certain positions more or less susceptible to nucleophilic or electrophilic attack. The specific site of reactivity would depend on the complex interplay of inductive and resonance effects within the fused system.

Detailed Mechanistic Investigations of Cyclization and Rearrangement Reactions

The synthesis and transformation of complex cyclic and heterocyclic structures often involve intricate reaction mechanisms, including pericyclic reactions, rearrangements, and oxidative couplings. While specific studies on this compound are not extensively detailed in the provided results, general principles and related examples offer insight into plausible mechanistic pathways.

Pericyclic Rearrangements and Cycloadditions (e.g., Diels-Alder, [3+2], [6+4], 10π Electrocyclic Processes)

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are governed by the conservation of orbital symmetry. libretexts.orgwomengovtcollegevisakha.ac.in These reactions, which include cycloadditions and electrocyclic reactions, are powerful tools for constructing cyclic molecules. wikipedia.orgebsco.com

Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com Thiophenes and their derivatives can participate in Diels-Alder reactions, sometimes acting as the diene component. researchgate.netresearchgate.net In the context of fused systems, the thiophene ring within a larger molecule could potentially react with a suitable dienophile. The reactivity would be influenced by substituents and the aromaticity of the thiophene ring. researchgate.net Hetero-Diels-Alder reactions, where a heteroatom is part of the diene or dienophile, are also common and lead to the formation of heterocyclic rings. wikipedia.orgnih.gov

[3+2] and [6+4] Cycloadditions: While the Diels-Alder is a [4+2] cycloaddition, other modes such as [3+2] and [4+3] cycloadditions are also known for constructing five- and seven-membered rings, respectively. researchgate.net [6+4] cycloadditions have been used in the synthesis of azulenic compounds, which feature a seven-membered ring fused to a five-membered ring. mdpi.com These types of reactions could be relevant to the synthesis or transformation of the cyclohepta[c]thiophene core.

10π Electrocyclic Processes: Electrocyclic reactions involve the formation of a sigma bond at the ends of a conjugated π-system, leading to a cyclic product. womengovtcollegevisakha.ac.inwikipedia.org The stereochemistry of these reactions is determined by the number of π-electrons and whether the reaction is promoted by heat or light. wikipedia.orgmasterorganicchemistry.com A 10π electrocyclic reaction is a thermally allowed process that can be used to form large rings. mdpi.comtestbook.com For instance, the condensation of certain fulvene (B1219640) derivatives can proceed through a 10π electrocyclic mechanism to form a seven-membered ring. mdpi.com Such a process could be a key step in the formation of the cyclohepta ring in this compound.

Table 1: Key Pericyclic Reactions and Their Characteristics

Reaction Typeπ-Electron SystemRing Size FormedGeneral MechanismReference
Diels-Alder[4+2]6-memberedConcerted reaction between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com
[3+2] Cycloaddition[3+2]5-memberedReaction of a three-atom component with a two-atom component. researchgate.net
[6+4] Cycloaddition[6+4]10-membered (often leading to fused systems)Reaction of a six-π-electron system with a four-π-electron system. mdpi.com
10π Electrocyclic Reaction10πRing closure of a 10π conjugated system.Thermally allowed disrotatory ring closure. mdpi.comtestbook.com

Retro-Buchner and Related Ring Contraction/Expansion Transformations

The Buchner reaction is a method for the formation of seven-membered rings, and its reverse, the retro-Buchner reaction, involves the contraction of a seven-membered ring, often a cycloheptatriene (B165957), to form an aromatic ring and release a carbene. nih.govurv.cat This process can be catalyzed by transition metals like gold(I). nih.govnih.gov

The mechanism of the gold(I)-catalyzed retro-Buchner reaction is thought to proceed through the norcaradiene tautomer of the cycloheptatriene. nih.gov Electrophilic cleavage of C-C bonds in the norcaradiene by the gold catalyst leads to the formation of a gold carbene and an aromatic ring. nih.gov While specific examples involving this compound are not available, the presence of the seven-membered ring suggests that such transformations could be a potential reaction pathway under appropriate catalytic conditions. Ring expansion reactions, where a smaller ring is converted into a larger one, are also known and can be mediated by diazo compounds. unito.it

Intramolecular Oxidative Coupling Mechanisms

Intramolecular oxidative coupling is a powerful strategy for the synthesis of fused ring systems by forming a C-C bond between two C-H bonds within the same molecule. chemrxiv.orgrsc.org This method avoids the need for pre-functionalized starting materials and is considered an atom-economical process. chemrxiv.org

The mechanism of these reactions often involves a transition metal catalyst, such as palladium or rhodium, which facilitates the C-H activation steps. chemrxiv.orgunirioja.es The general catalytic cycle can involve:

C-H activation at one position of the molecule.

A second C-H activation or a related bond-forming event.

Reductive elimination to form the new C-C bond and regenerate the active catalyst. unirioja.es

Oxidants are often required to facilitate the catalytic cycle. unirioja.esmdpi.com In some cases, the oxidant actively participates in the mechanism beyond simply reoxidizing the catalyst. unirioja.es Intramolecular oxidative coupling has been successfully applied to the synthesis of various fused heterocyclic and carbocyclic systems, including those containing seven-membered rings. chemrxiv.orgmdpi.com For instance, the synthesis of 6,7,12,13-tetrahydro-5H-cyclohepta[2,1-b:3,4-b']diindoles has been achieved through an intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes. mdpi.com A plausible mechanism for such reactions involves the formation of a radical cation, followed by an intramolecular single electron transfer (SET) and subsequent deprotonation and cyclization. mdpi.com

Electrophilic Cyclization Mechanisms for Seven-Membered Ring Formation

The formation of the seven-membered ring in this compound and its derivatives via electrophilic cyclization is a key synthetic strategy. This process generally involves the intramolecular reaction of a suitably substituted thiophene precursor, where an electrophilic center on a side chain is attacked by the electron-rich thiophene ring. The mechanism typically proceeds through a cationic intermediate, which, after cyclization, rearomatizes to yield the fused heterocyclic system.

A prominent example of this type of reaction is the intramolecular Friedel-Crafts acylation. In a synthesis analogous to that of related benzo-fused systems, a precursor such as 4-(2-carboxyethyl)thiophene-3-acetic acid could be employed. researchgate.net The cyclization is commonly promoted by strong acids or Lewis acids like polyphosphoric acid (PPA) or phosphorus pentoxide. researchgate.net The mechanism unfolds in several steps:

Activation of the Electrophile: The carboxylic acid group is activated by the acid catalyst (e.g., PPA) to form a highly reactive acylium ion intermediate. This species is a potent electrophile.

Intramolecular Electrophilic Attack: The electron-rich C5 position of the thiophene ring performs a nucleophilic attack on the acylium ion. This step is the key ring-forming process, leading to a seven-membered ring fused to the thiophene core. This attack results in a cationic sigma complex (also known as an arenium ion), where the positive charge is delocalized across the thiophene ring.

Deprotonation and Rearomatization: A proton is eliminated from the C5 position, restoring the aromaticity of the thiophene ring and yielding the final ketone product, this compound.

This pathway is summarized in the table below, drawing a parallel with the established synthesis of benzo-fused cycloheptathiophenones. researchgate.net

StepDescriptionIntermediate
1Activation of carboxylic acidAcylium ion
2Intramolecular nucleophilic attackCationic sigma complex
3DeprotonationFinal ketone product

Other electrophilic cyclization strategies can also be envisioned. Reactions triggered by various electrophiles such as halogens (I₂, Br₂) or specialized reagents like diaryliodonium salts can initiate the cyclization of precursors containing unsaturated bonds, like alkynes or alkenes. sioc-journal.cnnih.govresearchgate.net In such cases, the electrophile (E⁺) activates the unsaturated bond, prompting the thiophene ring to attack intramolecularly, leading to a cyclized intermediate that can be subsequently converted to the target ketone. nsf.gov The mechanism involves the formation of a key cationic intermediate, which then undergoes further reaction to yield the cyclic product.

Stereochemical and Regiochemical Control in this compound Synthesis

The control of regiochemistry and stereochemistry is paramount in the synthesis of specific isomers and substituted derivatives of this compound.

Regiochemical Control:

Regiochemistry determines the specific orientation of the fusion between the thiophene and cycloheptanone (B156872) rings. The formation of this compound, where the fusion involves the C3 and C4 atoms of the thiophene ring, is distinct from its isomers, such as cyclohepta[b]thiophen-4-one. This control is fundamentally dictated by the substitution pattern of the acyclic precursor.

For an intramolecular electrophilic cyclization to yield the [c]-fused system, the precursor must possess two side chains at the C3 and C4 positions of the thiophene ring. For instance, a Friedel-Crafts cyclization of a precursor like 4-(2-carboxyethyl)thiophene-3-acetic acid would be regioselective. The cyclization is directed by the fixed positions of the reactive groups, forcing the seven-membered ring to form across the C3-C4 face of the thiophene.

Alternative precursors, such as a 3-substituted thiophene with a single long chain, could potentially lead to different regioisomers. For example, the cyclization of a γ-(thiophen-3-yl)butyric acid derivative would likely face competition between attack at the C2 and C4 positions of the thiophene ring. Since electrophilic substitution on a 3-substituted thiophene generally favors the C2 position, this would preferentially lead to a cyclohepta[b]thiophene isomer rather than the desired cyclohepta[c]thiophene product. Therefore, precise placement of the starting functional groups on the thiophene ring is the primary method for ensuring regiochemical purity.

The table below outlines the relationship between precursor structure and the resulting regioisomer in electrophilic cyclizations.

Precursor Substitution PatternPosition of Electrophilic AttackResulting Fused System
Side chains at C3 and C4Intramolecularly fixedCyclohepta[c]thiophene
Single side chain at C3C2 (major) or C4 (minor)Cyclohepta[b]thiophene (major)
Single side chain at C2C3Cyclohepta[b]thiophene

Stereochemical Control:

The parent this compound molecule is achiral and possesses no stereocenters. However, stereochemistry becomes a critical consideration when substituents are present on the seven-membered ring, as seen in derivatives like 1,3,5,7-tetramethyl-4,5,7,8-tetrahydro-6H-cyclohepta[c]thiophen-6-one. chemsynthesis.com

The stereochemical outcome of the synthesis of such derivatives depends on several factors:

Stereochemistry of the Precursor: If the starting material already contains chiral centers, their configuration can direct the stereochemistry of newly formed centers during cyclization (substrate-controlled synthesis).

Nature of the Cyclization Reaction: The mechanism of the ring-closing step plays a crucial role. Concerted reactions, such as some cycloadditions, can offer high levels of stereospecificity. researchgate.net In contrast, stepwise mechanisms, like the Friedel-Crafts acylation which proceeds through a planar acylium ion and subsequent intermediates, may result in the formation of racemic mixtures or diastereomers if new stereocenters are generated, unless a chiral catalyst or auxiliary is used.

Post-Cyclization Modifications: Stereocenters can also be introduced after the formation of the core ring structure. The reduction of the ketone at C6 to an alcohol, for instance, would create a new stereocenter. The stereoselectivity of such a reduction would depend on the reagent used and the steric environment around the carbonyl group.

Controlling the relative and absolute stereochemistry in substituted cyclohepta[c]thiophen-6-ones remains a significant synthetic challenge, often requiring advanced asymmetric synthesis techniques or the separation of diastereomers.

Advanced Spectroscopic Analysis for Structural and Electronic Characterization of Cyclohepta C Thiophen 6 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. faccts.de By analyzing the magnetic properties of atomic nuclei, a detailed picture of the molecular structure can be constructed.

The ¹H and ¹³C NMR spectra of Cyclohepta[c]thiophen-6-one and its derivatives provide critical information about the chemical environment of each proton and carbon atom. mdpi.com The chemical shift, reported in parts per million (ppm), is indicative of the electronic shielding around a nucleus, which is influenced by neighboring atoms and functional groups. chemguide.co.uk

Similarly, in the ¹³C NMR spectrum, the carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, typically between 190 and 220 ppm. chemguide.co.uklibretexts.org The sp²-hybridized carbons of the thiophene (B33073) and cyclohepta rings would appear in the range of 115-150 ppm. chemguide.co.uk The analysis of these chemical shifts, along with computational prediction methods, can aid in the unambiguous assignment of each signal to a specific atom in the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene Protons 6.5 - 8.0 120 - 150
Cyclohepta Protons Variable (dependent on position) Variable (dependent on position)
Carbonyl Carbon - 190 - 220
Thiophene Carbons - 120 - 150
Cyclohepta sp² Carbons - 115 - 140

To definitively establish the connectivity of atoms within the this compound framework, two-dimensional (2D) NMR experiments are indispensable. libretexts.org These techniques provide correlation data that reveal which nuclei are coupled to each other, either through bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings within the molecule. libretexts.org Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically over two or three bonds. This is crucial for tracing the proton network throughout the cyclohepta and thiophene rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, greatly simplifying the assignment of the ¹³C NMR spectrum. columbia.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (and sometimes more). columbia.edu HMBC is particularly powerful for connecting different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons) by their correlations to nearby protons. researchgate.netnih.gov For this compound, HMBC would be instrumental in confirming the fusion of the thiophene and cyclohepta rings and the position of the carbonyl group.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, providing a definitive structural elucidation of this compound. researchgate.netresearchgate.net

¹H and ¹³C NMR Chemical Shift Assignments and Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding. msu.edu Both Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and understanding the molecular structure of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent of these would be the strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1830 cm⁻¹. masterorganicchemistry.com The exact position of this band can provide information about the electronic environment of the carbonyl group.

Other expected absorptions include those for C-H stretching vibrations. Aromatic C-H stretches from the thiophene ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohepta ring would be found below 3000 cm⁻¹. msu.edu The C=C stretching vibrations of the thiophene and cyclohepta rings would likely be observed in the 1400-1680 cm⁻¹ region. vscht.cz The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bending vibrations that is unique to the molecule. msu.edu

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. mdpi.com Raman spectra often show strong signals for symmetric vibrations and non-polar bonds. For this compound, the C=C and C-S stretching vibrations of the thiophene ring would be expected to produce distinct Raman signals. s-a-s.orguci.edu

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C=O Stretch 1630 - 1830 (Strong, Sharp) masterorganicchemistry.com Moderate
Aromatic C-H Stretch > 3000 msu.edu Strong
Aliphatic C-H Stretch < 3000 msu.edu Strong
C=C Stretch 1400 - 1680 vscht.cz Strong

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces. mdpi.comnih.gov This enhancement allows for the detection of very low concentrations of an analyte, potentially down to the single-molecule level. clinmedjournals.org

For this compound, SERS could be employed to study its interaction with metal surfaces, which is relevant for applications in materials science and catalysis. rsc.org The SERS spectrum would provide detailed information about the orientation of the molecule on the surface and any changes in its vibrational modes upon adsorption. nih.gov The enhancement effect in SERS arises from both electromagnetic and chemical mechanisms, and the analysis of the resulting spectra can provide insights into these interactions. nih.gov

Functional Group Identification and Molecular Vibrations

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission, provides valuable information about the electronic structure and transitions within a molecule. ijprajournal.com These techniques are particularly useful for characterizing conjugated systems like this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. ijprajournal.com The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the fused rings and n → π* transitions associated with the carbonyl group. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is a key parameter that is influenced by the extent of conjugation; a more extended conjugated system generally leads to a longer λmax. masterorganicchemistry.com The introduction of substituents on the rings can also cause shifts in the absorption maxima. mdpi.com

Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. horiba.com Not all molecules that absorb UV-Vis light fluoresce. For this compound and its derivatives, the presence and characteristics of fluorescence would depend on the efficiency of radiative decay versus non-radiative decay processes. rsc.orgacs.org If fluorescent, the emission spectrum would typically be a mirror image of the absorption spectrum and would occur at a longer wavelength (lower energy). horiba.com The study of fluorescence properties, including quantum yield and lifetime, can provide further insights into the excited-state dynamics of the molecule. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Thiophene
Cyclohepta[c]thiophen-2-one

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, electron ionization mass spectrometry (EI-MS) would typically be employed. The process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The molecular ion peak for this compound (C₉H₈OS) is expected at a mass-to-charge ratio (m/z) of 164, corresponding to its molecular weight. The fragmentation of this molecular ion is guided by the stability of the resulting cations and neutral fragments. Key fragmentation pathways for this compound are predicted to involve the carbonyl group and the seven-membered ring.

A primary fragmentation route for ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 136. Another common fragmentation process is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. Additionally, the seven-membered ring can undergo cleavages to lose stable neutral molecules like ethene (C₂H₄), leading to further fragment ions. The analysis of these characteristic fragments provides conclusive evidence for the compound's structure. libretexts.orgwhitman.edu The fragmentation pattern for related thieno-fused heterocyclic ketones often shows characteristic losses related to the fused ring system. google.comnist.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonNeutral LossSignificance
164[C₉H₈OS]⁺•-Molecular Ion (M⁺•)
136[C₈H₈S]⁺•COCharacteristic loss of carbon monoxide from the ketone
135[C₉H₇O]⁺HSLoss of a sulfhydryl radical
121[C₇H₅S]⁺CO, CH₃Subsequent fragmentation following CO loss
108[C₇H₄S]⁺•C₂H₄Loss of ethene from the [M-CO]⁺• fragment

X-ray Diffraction for Solid-State Structure Elucidation and Crystallography

While specific crystallographic data for this compound is not publicly available, analysis of closely related fused heterocyclic systems provides insight into the expected structural parameters. For instance, X-ray studies on benzo nih.govresearchgate.netcyclohepta[1,2,3-cd]thieno[3,2-c]pyridine derivatives confirm the planarity of the thiophene ring and define the twist in the larger ring systems. researchgate.net Similarly, studies on other cyclohepta-fused heterocycles, such as 2H-cyclohepta[b]furan-2-ones, have been crucial for confirming their molecular structures. mdpi.comresearchgate.net

An XRD analysis of this compound would yield a set of crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), which describe the macroscopic symmetry and size of the repeating unit in the crystal. rsc.orgmdpi.com

Table 2: Representative Crystallographic Data for Related Fused Heterocyclic Systems

ParameterExample: A Thienopyridine Derivative Current time information in Bangalore, IN.Example: A Benzo-fused Cycloheptathiophene researchgate.netExpected Information for this compound
Crystal SystemMonoclinicMonoclinicDetermination of the crystal lattice system (e.g., Orthorhombic, Monoclinic).
Space GroupP2₁/cP2₁/cIdentification of the specific symmetry elements of the crystal.
Unit Cell Dimensionsa = 8.5 Å, b = 14.2 Å, c = 7.9 Å, β = 101°a = 10.1 Å, b = 15.8 Å, c = 11.2 Å, β = 95.5°Precise measurement of the unit cell edges and angles.
Key Structural FeaturesPlanar thiophene ring, slight twist between fused rings.Defined conformation of the seven-membered ring.Conformation of the cyclohepta ring, planarity of the thiophene ring, key bond lengths/angles.

Emerging Spectroscopic Techniques and Their Application to Complex Molecules

Electron Energy-Loss Spectroscopy (EELS) in Structural Characterization

Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy lost by electrons as they pass through a thin sample. It serves as a powerful tool for probing the electronic structure of materials, including vibrational and electronic excitations. In the context of a molecule like this compound, EELS can provide detailed information about the π-electron system of the thiophene ring.

Studies on thiophene and its derivatives have used EELS to identify and characterize core-excited resonances and electronic transitions. acs.orgyoutube.com For instance, the electron transmission spectra of thiophene show intense resonances associated with electron capture into the lowest empty π* molecular orbitals. acs.org High-resolution EELS (HREELS) can also determine the orientation of molecules when adsorbed on a surface, which has been demonstrated for thiophene derivatives on platinum surfaces. iucr.org

For this compound, EELS could be used to:

Identify Electronic Transitions: Map the π → π* and σ → σ* transitions within the conjugated system, providing insight into its electronic properties.

Characterize Core-Excited Resonances: Probe the excitation of electrons from deeply bound orbitals (e.g., sulfur 2p or carbon 1s) to unoccupied molecular orbitals.

Study Vibrational Modes: At high resolution, EELS can detect vibrational modes of the molecule, complementing information from infrared and Raman spectroscopy.

Cavity-Enhanced Raman Spectroscopy (CERS) and Isotopic Labelling Studies

Cavity-Enhanced Raman Spectroscopy (CERS) is an advanced technique that significantly increases the sensitivity of Raman spectroscopy, making it suitable for detecting trace amounts of gas-phase molecules and studying their vibrational properties with high precision. The method uses an optical cavity to enhance the laser power interacting with the sample, thereby amplifying the weak Raman scattering signal. libretexts.org

The application of CERS to this compound would allow for a highly detailed vibrational analysis. To further refine this analysis, isotopic labelling can be employed. This involves synthesizing the molecule with heavier isotopes at specific positions, such as Deuterium (B1214612) (²H) in place of hydrogen or Carbon-13 (¹³C) in place of carbon. The change in atomic mass at a specific location shifts the frequency of the vibrational modes involving that atom, allowing for unambiguous assignment of complex spectra.

Methods for the isotopic labelling of thiophene rings and other heterocyclic systems are well-established, often using metal catalysts to facilitate hydrogen-isotope exchange. nih.gov For this compound, one could selectively introduce deuterium onto the seven-membered ring or the thiophene ring.

Vibrational Mode Assignment: By comparing the CERS spectrum of the unlabeled compound with that of its isotopically labeled analogues, specific C-H or C=C stretching and bending modes can be precisely assigned.

Mechanistic Studies: Isotopic labeling is a powerful tool for tracing reaction pathways. By using a labeled version of this compound in a chemical reaction and analyzing the products with a sensitive technique like CERS or mass spectrometry, the fate of specific atoms can be tracked, elucidating the reaction mechanism.

This combined approach of CERS and isotopic substitution offers a powerful strategy for the detailed structural and dynamic characterization of complex molecules like this compound.

Computational Chemistry and Theoretical Insights into Cyclohepta C Thiophen 6 One

Quantum Chemical Calculations of Electronic Structure and Aromaticity

The fusion of a thiophene (B33073) ring with a seven-membered cycloheptanone (B156872) ring creates a unique electronic environment. Quantum chemical calculations are essential for understanding the interplay between the electron-rich thiophene moiety and the carbonyl-containing seven-membered ring, particularly concerning electron delocalization and aromaticity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized geometry, electronic properties, and vibrational frequencies of organic molecules.

For a system like Cyclohepta[c]thiophen-6-one, various functionals would be employed depending on the property of interest:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most popular and widely used for general-purpose calculations, including geometry optimizations and electronic structure analysis of heterocyclic systems. semanticscholar.orgufv.br Studies on related systems have shown that B3LYP, when paired with an appropriate basis set such as 6-31G* or larger, provides reliable structural parameters. rsc.org

M06-2X and M05-2X (Minnesota Functionals): These meta-hybrid GGA functionals are specifically parameterized to perform well for non-covalent interactions, thermochemistry, and kinetics. nih.gov The M06-2X functional, in particular, has demonstrated high accuracy for calculating reaction and activation energies in systems where dispersion forces are significant, which can be relevant in condensed-phase simulations or studies of intermolecular interactions. researchgate.net For some systems, M06-2X provides better performance than B3LYP, especially for relative conformer energies. nih.gov However, for certain electronic transitions, other functionals like CAM-B3LYP may be more suitable. global-sci.com Some research suggests that for functionals like M06-2X, which already include dispersion effects, empirical dispersion corrections should be used with a zero-damping function to avoid overestimation. sobereva.com

These DFT methods are foundational for subsequent, more complex calculations, as an accurately optimized ground-state geometry is a prerequisite for reliable predictions of spectroscopic parameters and reaction pathways. rsc.org

While DFT is a powerful tool, high-level ab initio ("from the beginning") methods are employed when benchmark accuracy is required, especially for describing excited electronic states or systems with significant multi-reference character. wikipedia.org These methods solve the Schrödinger equation with fewer approximations than DFT but at a much greater computational expense.

QCISD (Quadratic Configuration Interaction with Single and Double Excitations): This is a size-consistent method that improves upon coupled-cluster approaches for electron correlation, providing highly accurate energies.

NEVPT2/CASSCF (N-Electron Valence State Perturbation Theory/Complete Active Space Self-Consistent Field): This multi-reference approach is the gold standard for molecules where the single-reference picture of Hartree-Fock or DFT breaks down. This can occur in excited states, diradical species, or along reaction coordinates involving bond breaking/formation. The CASSCF step obtains a qualitatively correct multi-configurational wavefunction, and the NEVPT2 step adds dynamic electron correlation via perturbation theory. For molecules with complex π-systems like this compound, these methods would be invaluable for accurately mapping the potential energy surfaces of low-lying excited states. nih.gov

The concept of aromaticity is central to the chemistry of thiophene, which features a 6π-electron system. masterorganicchemistry.comresearchgate.net The fusion to the seven-membered ring in this compound raises questions about the extent of π-electron delocalization across the entire fused system.

Molecular orbital (MO) analysis, particularly of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between the HOMO and LUMO provides a first approximation of the molecule's chemical reactivity and the energy of its lowest electronic transition. semanticscholar.org

In the fused system of this compound, the π-electrons are delocalized in molecular orbitals that extend over both rings. libretexts.org The degree of delocalization and the resulting aromaticity can be quantified using various computational tools:

Orbital Visualization: Plotting the HOMO and LUMO isosurfaces reveals the regions of electron density involved in frontier interactions. This can show whether the π-system is largely confined to the thiophene ring or effectively delocalized over the seven-membered ring.

Aromaticity Indices: Methods such as NICS (Nucleus-Independent Chemical Shift) calculate the magnetic shielding at the center of the rings. A negative NICS value indicates a diatropic ring current, a hallmark of aromaticity, while a positive value suggests antiaromaticity. nih.gov

Electron Delocalization Measures: Functions like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide a graphical representation of electron pairing and delocalization, which can visually confirm the extent of the conjugated π-system. researchgate.net

High-Level Ab Initio Methods for Electronic States (e.g., QCISD, NEVPT2/CASSCF)

Theoretical Prediction of Spectroscopic Parameters for Structural Confirmation

Computational methods are indispensable for interpreting experimental spectra and confirming chemical structures. By predicting spectroscopic parameters, chemists can match theoretical data with experimental results to unequivocally assign a molecule's constitution and stereochemistry.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. mestrelab.com The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method. gaussian.com

The GIAO method, typically performed at a DFT level (e.g., B3LYP or mPW1PW91), calculates the absolute magnetic shielding tensors for each nucleus in the molecule. semanticscholar.orgresearchgate.net These shielding values (σ) are then converted into chemical shifts (δ) by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(TMS) - σ(sample).

This computational-spectroscopic approach involves:

Optimizing the molecular geometry using a reliable DFT functional (e.g., M06-2X/6-31+G(d,p)). nih.gov

Performing a GIAO-NMR calculation on the optimized structure, often with a larger basis set for higher accuracy (e.g., B3LYP/6-311+G(2d,p)). nih.gov

Calculating the chemical shifts and comparing them with experimental data.

The Mean Absolute Error (MAE) between the calculated and experimental shifts serves as a quantitative measure of the correctness of the proposed structure. This technique is particularly valuable for complex molecules or for distinguishing between possible isomers where 1D and 2D NMR experiments may be ambiguous. researchgate.net

Table 1. Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts for this compound.
Atom PositionCalculated Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C1Data from GIAO-DFT calculationsData from laboratory ¹³C NMR
C3Data from GIAO-DFT calculationsData from laboratory ¹³C NMR
C3aData from GIAO-DFT calculationsData from laboratory ¹³C NMR
C4Data from GIAO-DFT calculationsData from laboratory ¹³C NMR
C5Data from GIAO-DFT calculationsData from laboratory ¹³C NMR
C6Data from GIAO-DFT calculationsData from laboratory ¹³C NMR
C7Data from GIAO-DFT calculationsData from laboratory ¹³C NMR
C8Data from GIAO-DFT calculationsData from laboratory ¹³C NMR
C8aData from GIAO-DFT calculationsData from laboratory ¹³C NMR
H1Data from GIAO-DFT calculationsData from laboratory ¹H NMR
H3Data from GIAO-DFT calculationsData from laboratory ¹H NMR

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules. It computes the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.), which correspond to the absorption bands observed in UV-Vis spectroscopy. semanticscholar.orgmdpi.com

The key outputs of a TD-DFT calculation are:

Excitation Energies: These are the energies required to promote an electron from an occupied to a virtual orbital. They are typically reported in electronvolts (eV) and can be converted to the wavelength of maximum absorption (λ_max).

Oscillator Strengths (f): This is a dimensionless quantity that represents the probability of a given electronic transition. A higher oscillator strength corresponds to a more intense absorption peak. Transitions with f ≈ 0 are considered "dark" or forbidden.

Orbital Contributions: Analysis of the transition reveals which molecular orbitals are involved (e.g., HOMO→LUMO), providing insight into the nature of the excitation, such as a π→π* or n→π* transition. mdpi.com

For chromophores like this compound, functionals such as CAM-B3LYP and ωB97XD often provide more accurate excitation energies than standard hybrid functionals, especially for charge-transfer states. mdpi.com The calculations can be performed in the gas phase or by using a solvent model (like the Polarizable Continuum Model, PCM) to simulate the effect of different solvents on the absorption spectrum. semanticscholar.org Comparing the calculated λ_max values with experimental data helps to understand the electronic transitions responsible for the molecule's color and photophysical properties. mdpi.comrsc.org

Table 2. Representative TD-DFT Data for the Lowest-Energy Electronic Transitions of a Thiophene-Fused System.
Excited StateCalculated Excitation Energy (eV)Oscillator Strength (f)Primary Orbital Contribution
S₁2.400.85HOMO → LUMO (95%)
S₂2.850.01HOMO-1 → LUMO (88%)
S₃3.100.15HOMO → LUMO+1 (91%)

NMR Chemical Shift Prediction (e.g., GIAO Method)

Computational Studies of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms, map energy landscapes, and predict outcomes without the need for physical experimentation. wikipedia.org By modeling reactions at the atomic level, researchers can identify transient intermediates and high-energy transition states that are often impossible to observe directly.

Transition State Characterization and Activation Energy Determination

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. wikipedia.org Its characterization and the determination of the activation energy (the energy barrier to reach the TS) are central to understanding reaction rates. Density Functional Theory (DFT) is a common method for these calculations. beilstein-journals.orgchemrxiv.org

A study on the photoinduced ring expansion of thiophenes provides a clear example of this process. nsf.gov DFT calculations were employed to investigate the mechanism of bicyclobutane insertion into a thiophene ring. The computed reaction pathway involved two key transition states. The first, TS1 , corresponds to the insertion of the bicyclobutane, while the second, TS2 , relates to the subsequent C–C bond formation, which was identified as the rate-limiting step with a higher free-energy barrier. nsf.gov

Similarly, in a study of silver-catalyzed [4+3] cycloaddition reactions, DFT calculations were crucial in understanding the reaction's stereoselectivity. The calculations showed that the transition state leading to a cis-divinylcyclopropane intermediate (TS4-cis ) was kinetically favored over the transition state leading to the trans isomer by 4.1 kcal/mol. chemrxiv.org This energy difference explains the experimentally observed product distribution. chemrxiv.org

Table 1: Calculated Activation Free Energies (ΔG‡) for Key Mechanistic Steps in Thiophene-Related Reactions.
Reaction / StepSystemTransition StateActivation Energy (kcal/mol)Source
BCB Insertion3-Phenylthiophene + BCBTS112.9 nsf.gov
C-C Bond Formation (Rate-Limiting)3-Phenylthiophene + BCBTS216.1 nsf.gov
Cyclopropanation (cis)1,3-Diene + Silver CarbeneTS4-cis0.1 chemrxiv.org
Ring Closure (Path A)Alkynyl Propargylamide + Cu(III)TSrcA22.6 beilstein-journals.org
Aryl Transfer (Path B)Alkynyl Propargylamide + Cu(III)TSarB18.9 beilstein-journals.org

Potential Energy Surface Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecular system as a function of its geometry. wikipedia.org By mapping the PES, chemists can visualize the entire reaction pathway, including reactant and product energy wells (local minima) and the transition states that connect them. wikipedia.orgmdpi.com

Computational studies on the photo-relaxation of thiophene after excitation show that ring-opening occurs via cleavage of a carbon-sulfur bond. rsc.org The subsequent dynamics are governed by a flat potential energy surface where singlet and triplet states are nearly degenerate, explaining the experimentally observed slow ring closure. rsc.org

In the aforementioned ring expansion of 3-phenylthiophene, DFT calculations mapped the energy landscape from reactants to products. nsf.gov The reaction begins with the formation of an initial intermediate (INT-1 ), which is endergonic by 7.2 kcal/mol. This intermediate then overcomes the rate-limiting barrier (TS2 ) to form a more stable fused heterocycle radical cation (INT-2 ), a process that is exergonic by 10.1 kcal/mol. This detailed mapping of the PES provides a complete energetic picture of the reaction mechanism. nsf.gov

Prediction of Reaction Selectivity and Competing Mechanistic Pathways

A significant application of computational chemistry is the prediction of reaction selectivity (chemo-, regio-, and stereo-selectivity) by comparing the energy barriers of competing mechanistic pathways. chemrxiv.org

Studies on the cycloaddition reactions of the analogue 2H-cyclohepta[b]furan-2-one demonstrate this predictive power. While these compounds typically undergo [8+2] cycloadditions with electron-rich olefins, their reaction with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene exclusively yields [4+2] adducts. oup.com Molecular Orbital (MO) calculations were used to rationalize this shift in selectivity, showing that the interaction of superjacent and subjacent orbitals favored the [4+2] pathway in this specific case. oup.com

Another example is a copper-catalyzed reaction forming oxazoline (B21484) derivatives, where two pathways were computationally evaluated. beilstein-journals.org

Path A : Ring formation occurs first, followed by aryl transfer.

Path B : Aryl transfer occurs first, followed by ring closure.

DFT calculations revealed that the activation barrier for the initial step in Path B (aryl transfer) was 18.9 kcal/mol, which is significantly lower than the 22.6 kcal/mol barrier for the initial step in Path A (ring closure). beilstein-journals.org This indicates that the reaction proceeds preferentially through Path B, a prediction that clarifies the mechanism. beilstein-journals.org

Molecular Modeling for Conformation and Intermolecular Interactions

Molecular modeling focuses on the three-dimensional structure of molecules and their non-covalent interactions. These studies are vital for understanding physical properties and for designing molecules that can bind to specific biological targets. nih.govuci.edu

In the context of drug design involving cycloheptathiophene derivatives, molecular modeling is used to determine the preferred three-dimensional shape, or conformation, of a molecule. nih.govnih.gov For a series of cycloheptathiophene-3-carboxamide inhibitors, conformational searches were performed using molecular mechanics force fields (MMFFs) to identify the lowest energy (most stable) conformer. nih.govnih.gov This stable conformation was then used in subsequent docking studies to predict how the molecule would bind to its protein target. nih.gov

Computational methods are also used to analyze the subtle intermolecular forces that stabilize molecular structures. A theoretical study on thiophene clusters used the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density distribution. researchgate.net This analysis identified the specific non-covalent bonds, such as weak hydrogen bonds and van der Waals forces, that are responsible for the stability of different thiophene pentamer structures. researchgate.net Such insights are fundamental to understanding the packing of these molecules in the solid state and their behavior in solution. researchgate.net

Table 2: Computationally Derived Molecular Properties for Tetrahydro-4H-cyclohepta[b]thiophene Derivatives.
CompoundPropertyValueSource
2-Amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamideTopological Polar Surface Area (TPSA)55.12 Ų chemscene.com
LogP1.9588 chemscene.com
Hydrogen Bond Acceptors3 chemscene.com
Hydrogen Bond Donors2 chemscene.com
Rotatable Bonds1 chemscene.com
n-Cyclopentyl-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophene-2-carboxamideTopological Polar Surface Area (TPSA)29.1 Ų chemscene.com
LogP3.6894 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Rotatable Bonds2 chemscene.com

Research Frontiers and Advanced Applications of Cyclohepta C Thiophen 6 One in Materials Science

Design Principles for Organic Electronic Materials Based on Fused Thiophenes

The design of novel organic electronic materials hinges on the precise control of molecular structure to achieve desired electronic and physical properties. Fused thiophenes have emerged as a prominent class of building blocks for these materials due to their inherent characteristics that favor efficient charge transport and tunable optoelectronic properties. mdpi.comacgpubs.org The fusion of thiophene (B33073) rings with other cyclic structures, as seen in Cyclohepta[c]thiophen-6-one, leads to a rigid and planar molecular framework. acgpubs.org This planarity facilitates strong intermolecular π-π stacking in the solid state, a critical factor for efficient charge hopping between molecules and, consequently, high charge carrier mobility. mdpi.com

Key design principles for organic electronic materials utilizing fused thiophenes include:

Extension of π-Conjugation: Increasing the length of the conjugated system by fusing more rings generally leads to a smaller HOMO-LUMO gap. acgpubs.org This results in a red-shift of absorption and emission spectra, a desirable feature for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Molecular Planarity: A high degree of planarity in the molecular backbone enhances intermolecular interactions and promotes ordered packing in thin films, which is crucial for efficient charge transport. mdpi.com

Introduction of Functional Groups: The strategic placement of electron-donating or electron-withdrawing groups on the fused thiophene core allows for fine-tuning of the frontier molecular orbital (HOMO and LUMO) energy levels. mdpi.comresearchgate.net This tailoring is essential for matching the energy levels of other materials in a device, such as electrodes or other organic layers, to ensure efficient charge injection and transport.

Intermolecular Interactions: The presence of sulfur atoms in the thiophene rings can lead to significant intermolecular S···S interactions, which further contribute to the structural organization and electronic coupling between adjacent molecules. mdpi.com

The unique structure of this compound, which incorporates a seven-membered ring fused to a thiophene ring, introduces specific steric and electronic features that can be exploited in the design of new materials. The carbonyl group within the cyclohepta ring acts as an electron-withdrawing moiety, influencing the electronic properties of the entire fused system. cymitquimica.com

Tunable Electronic Properties of this compound Systems

The electronic properties of systems based on this compound can be systematically tuned through chemical modification. The core structure itself, with its fused thiophene and cycloheptanone (B156872) rings, provides a platform for derivatization.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting how structural changes will affect the electronic properties of these molecules. acgpubs.org By simulating the effects of adding different substituent groups, researchers can rationally design new derivatives with optimized HOMO and LUMO energy levels for specific applications. For instance, the introduction of electron-donating groups is expected to raise the HOMO level, while electron-withdrawing groups will lower the LUMO level. This ability to tune the energy levels is critical for designing efficient n-type or p-type semiconductors. osti.gov

The carbonyl group in the 6-position of this compound inherently lowers the LUMO energy level, making the parent compound a potential candidate for an n-type semiconductor. Further functionalization can enhance these properties.

π-Conjugated Frameworks and Analogs for Advanced Materials

The this compound scaffold serves as a foundational unit for building larger, more complex π-conjugated frameworks. By chemically linking these units or fusing them with other aromatic systems, materials with extended conjugation and tailored properties can be created. osti.gov These extended frameworks are essential for applications that require efficient charge transport over longer distances.

For example, polymers incorporating this compound derivatives could exhibit interesting electronic and optical properties. The combination of the electron-deficient this compound unit with electron-rich co-monomers in a donor-acceptor (D-A) polymer architecture is a well-established strategy for creating low bandgap materials suitable for organic solar cells. mdpi.com

Analogs where the cyclohepta ring is modified or replaced can also lead to novel materials. For instance, replacing the ketone with an imide group can further enhance the electron-accepting nature of the building block, leading to promising n-type semiconductors. osti.gov The exploration of such analogs, guided by computational screening, is a vibrant area of research in materials science. acgpubs.org

Theoretical Potential in Organic Field-Effect Transistors (OFETs) and Electrochromic Devices

The unique electronic structure of this compound suggests its potential for use in advanced electronic devices like Organic Field-Effect Transistors (OFETs) and electrochromic devices.

Organic Field-Effect Transistors (OFETs):

The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. The rigid, planar structure of fused thiophenes is known to promote high mobility. mdpi.com The electron-withdrawing nature of the carbonyl group in this compound suggests that it could function as an n-type semiconductor, facilitating electron transport. osti.gov Theoretical calculations can predict key parameters for OFET performance, such as the reorganization energy (the energy required for a molecule to change its geometry upon gaining or losing a charge). A low reorganization energy is desirable for high mobility. Computational studies on analogous fused-thiophene systems have shown a strong correlation between molecular structure and charge transport properties. acgpubs.org

ParameterDesired Characteristic for High PerformanceRelevance to this compound
Charge Carrier Mobility (µ) HighThe rigid, planar structure is conducive to high mobility.
On/Off Ratio HighThe bandgap can be tuned to ensure low off-current.
Threshold Voltage (Vth) LowFunctionalization can adjust energy levels to achieve low Vth.
Reorganization Energy LowComputational studies can guide the design of derivatives with low reorganization energy.

Electrochromic Devices:

Electrochromic materials change their optical properties in response to an applied voltage, a phenomenon that is being explored for applications such as smart windows and displays. researchgate.netnih.gov Conjugated polymers and molecules, including those based on thiophene, are excellent candidates for electrochromic materials due to their ability to exist in multiple, stable redox states with distinct absorption spectra. nih.govmdpi.com

The this compound core, when incorporated into a larger conjugated system like a polymer, could exhibit electrochromic behavior. The application of a potential would lead to oxidation or reduction of the polymer backbone, resulting in a color change. The specific colors and the switching speed would depend on the detailed molecular structure of the polymer. The electron-deficient nature of the this compound unit could facilitate the reduction process (n-doping), potentially leading to materials that color in the cathodic regime.

Computational Design and Exploration of Novel this compound Derivatives for Materials Science

Computational chemistry, particularly DFT and time-dependent DFT (TD-DFT), plays a pivotal role in the modern materials discovery process. acgpubs.org These methods allow for the in-silico design and screening of novel this compound derivatives before undertaking their often complex and time-consuming synthesis.

By systematically modifying the parent structure with various functional groups, researchers can create a virtual library of derivatives and calculate their key electronic and optical properties. This includes:

Frontier Molecular Orbital (HOMO/LUMO) Energies: These determine the charge injection barriers and the open-circuit voltage in solar cells.

Ionization Potentials and Electron Affinities: These are crucial for understanding charge transport characteristics.

Absorption Spectra: TD-DFT can predict the UV-Vis absorption spectra, which is vital for applications in photovoltaics and photodetectors.

Reorganization Energies: As mentioned, these are important for predicting charge mobility in OFETs.

This computational pre-screening allows researchers to identify the most promising candidates for synthesis and experimental characterization, significantly accelerating the development of new materials with tailored properties for specific applications in materials science. acgpubs.org For example, computational studies can help in designing derivatives with enhanced planarity, optimized energy levels for specific device architectures, and improved intermolecular interactions for better solid-state packing.

Q & A

Q. How can researchers ensure reproducibility when reporting synthetic yields of this compound?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines: provide detailed experimental procedures (solvent batches, equipment calibration), and deposit raw spectral data in open-access repositories (e.g., Zenodo). Include negative results (e.g., failed catalyst systems) to guide troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.